[1-(Cyanomethyl)cyclopropyl]methanesulfonyl chloride
Description
[1-(Cyanomethyl)cyclopropyl]methanesulfonyl chloride (CAS: 1466482-26-7) is a sulfonyl chloride derivative characterized by a cyclopropane ring substituted with a cyanomethyl group and a methanesulfonyl chloride moiety. Its molecular formula is C₆H₈ClNO₂S, with a molecular weight of 193.65 g/mol . The compound’s structure combines the high reactivity of the sulfonyl chloride group (–SO₂Cl) with the steric and electronic effects of the cyclopropane ring and cyano (–CN) substituent. However, detailed physicochemical properties (e.g., melting point, solubility) and safety data remain unspecified in available sources .
Properties
IUPAC Name |
[1-(cyanomethyl)cyclopropyl]methanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClNO2S/c7-11(9,10)5-6(1-2-6)3-4-8/h1-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPSNHBXTQMXSJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC#N)CS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Cyanomethyl)cyclopropyl]methanesulfonyl chloride typically involves the reaction of cyclopropylmethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with cyanomethyl chloride to yield the final product. The reaction conditions usually require anhydrous solvents and low temperatures to prevent side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems helps in maintaining the purity and yield of the product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: [1-(Cyanomethyl)cyclopropyl]methanesulfonyl chloride undergoes nucleophilic substitution reactions where the methanesulfonyl chloride group is replaced by various nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can be oxidized to form sulfonic acids or reduced to form sulfides under appropriate conditions.
Addition Reactions: It can participate in addition reactions with alkenes and alkynes to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and various amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed:
Sulfonamides: Formed from the reaction with amines.
Sulfonic Acids: Resulting from oxidation reactions.
Sulfides: Produced through reduction reactions.
Scientific Research Applications
Chemistry: In organic synthesis, [1-(Cyanomethyl)cyclopropyl]methanesulfonyl chloride is used as a building block for the synthesis of more complex molecules. It is particularly useful in the preparation of sulfonamides, which are important intermediates in pharmaceutical chemistry.
Biology and Medicine: The compound is used in the synthesis of biologically active molecules, including potential drug candidates. Its ability to form stable sulfonamide linkages makes it valuable in medicinal chemistry for the development of enzyme inhibitors and other therapeutic agents.
Industry: In the chemical industry, this compound is used in the production of agrochemicals, dyes, and specialty chemicals. Its reactivity and stability make it a versatile reagent for various industrial applications.
Mechanism of Action
The mechanism by which [1-(Cyanomethyl)cyclopropyl]methanesulfonyl chloride exerts its effects involves the formation of covalent bonds with nucleophilic sites on target molecules. The methanesulfonyl chloride group is highly reactive and can form stable sulfonamide linkages with amines, which is a key feature in its use as a chemical intermediate. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it reacts with.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Analogues: Sulfonyl Chlorides
a) Cyclopropanesulfonyl Chloride
- Structure: A simpler analogue lacking the cyanomethyl group (C₃H₅ClO₂S).
- Molecular Weight : 140.59 g/mol.
- Cyclopropanesulfonyl chloride is widely used in peptide synthesis and polymer chemistry, whereas the cyanomethyl substituent in the target compound may direct its applications toward specialized pharmaceuticals or agrochemicals.
b) (Cyanomethyl)benzenesulfonyl Chloride
- Structure: Features a benzene ring substituted with a cyanomethyl group and sulfonyl chloride (C₈H₆ClNO₂S).
- Molecular Weight : 215.66 g/mol.
- The benzene derivative may exhibit higher lipophilicity, influencing solubility and bioavailability in biological systems.
Structural Analogues: Sulfonamides and Derivatives
a) 4′-[1-Hydroxy-2-(Isopropylamino)ethyl]methanesulfonanilide Monohydrochloride
- Structure: A sulfonamide hydrochloride salt (C₁₂H₂₀N₂O₃S·HCl) with a complex aryl and amino-alcohol substituent .
- Molecular Weight : 308.83 g/mol.
- Key Differences :
- The sulfonamide group (–SO₂NH–) replaces the sulfonyl chloride, making it less reactive but more stable.
- This compound is used pharmacologically (e.g., as a β-adrenergic agonist), whereas the target sulfonyl chloride serves as a precursor in synthetic pathways.
Data Table: Comparative Analysis of Key Compounds
Research Findings and Structural Influences
- Stability : The strained cyclopropane ring may increase susceptibility to ring-opening reactions under harsh conditions, limiting its utility in high-temperature syntheses.
- Applications : While simpler sulfonyl chlorides (e.g., cyclopropanesulfonyl chloride) are broadly used, the target compound’s unique structure may favor niche applications in medicinal chemistry, such as protease inhibitor development.
Limitations and Notes
- Direct experimental data (e.g., reaction rates, stability studies) for this compound are scarce in the provided evidence, necessitating inferences from structural analogues.
Biological Activity
[1-(Cyanomethyl)cyclopropyl]methanesulfonyl chloride is a chemical compound that serves as a versatile building block in organic synthesis, particularly in the development of biologically active molecules. This article explores its biological activity, synthesis, and potential applications in medicinal chemistry.
- Molecular Formula : C7H10ClN
- Molecular Weight : 161.62 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves the following steps:
- Reaction of Cyclopropylmethanol with Methanesulfonyl Chloride : This reaction is conducted in the presence of a base, such as triethylamine, to form an intermediate.
- Cyanomethylation : The intermediate is then treated with cyanomethyl chloride, resulting in the final product. Anhydrous solvents and low temperatures are crucial to minimize side reactions during synthesis.
This compound exhibits biological activity primarily through its ability to interact with various biological targets. It can form stable sulfonamide linkages, which are significant in the design of enzyme inhibitors and other therapeutic agents. The compound's reactivity allows it to participate in nucleophilic substitution reactions with amines, alcohols, and thiols, leading to the formation of diverse biologically active derivatives.
Research Findings
- Antimicrobial Activity : Studies have indicated that sulfonamides derived from this compound exhibit antimicrobial properties. These compounds have been shown to inhibit bacterial growth effectively, making them candidates for antibiotic development.
- Enzyme Inhibition : Research has demonstrated that derivatives of this compound can act as inhibitors for specific enzymes involved in metabolic pathways, suggesting potential applications in treating metabolic disorders .
Case Studies
- Antibacterial Activity : A study evaluated the antibacterial efficacy of sulfonamide derivatives synthesized from this compound against various strains of bacteria. Results showed significant inhibition zones compared to control groups, indicating strong antibacterial properties.
- Cytotoxicity Assessment : In vitro cytotoxicity assays were performed on human cancer cell lines using derivatives of this compound. The IC50 values indicated that certain derivatives had potent cytotoxic effects, warranting further investigation into their potential as anticancer agents .
Comparative Analysis
The biological activity of this compound can be compared with similar compounds:
| Compound | Biological Activity | Notes |
|---|---|---|
| Methanesulfonyl Chloride | Limited biological activity | Simpler structure without additional groups |
| Cyclopropylmethanesulfonyl Chloride | Moderate activity against specific enzymes | Lacks cyanomethyl group |
| Cyanomethylmethanesulfonyl Chloride | Exhibits some antimicrobial properties | Lacks cyclopropyl ring |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
